2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole
Description
2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a 2-fluorophenyl group at position 2 and a 1,3-dihydroisoindole moiety at position 3. The benzoxazole scaffold is renowned for its pharmacological relevance, particularly in antimicrobial, antifungal, and enzyme-targeting applications . The fluorophenyl substituent enhances lipophilicity and metabolic stability, while the isoindole group may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-[5-(1,3-dihydroisoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-18-10-9-16(24-12-14-5-1-2-6-15(14)13-24)11-17(18)21-23-19-7-3-4-8-20(19)25-21/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYICHGGNHGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=C(C=C3)F)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176906 | |
| Record name | 2-[5-(1,3-Dihydro-2H-isoindol-2-yl)-2-fluorophenyl]benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860650-21-1 | |
| Record name | 2-[5-(1,3-Dihydro-2H-isoindol-2-yl)-2-fluorophenyl]benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860650-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(1,3-Dihydro-2H-isoindol-2-yl)-2-fluorophenyl]benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, palladium-catalyzed coupling reactions, and microwave-assisted synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Specific applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways .
- Antimicrobial Properties : Research indicates potential antimicrobial activity against several bacterial strains. The fluorine atom in the structure may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against pathogens .
Pharmacology
The pharmacological profile of this compound is under investigation for its potential as a therapeutic agent:
- Receptor Modulation : The compound's ability to bind selectively to certain receptors (e.g., melatonin receptors) suggests it could play a role in neuropharmacology. Studies have indicated that it may act as an antagonist at specific receptor sites, providing insights into sleep disorders and mood regulation .
- Drug Development : Its unique structure makes it a candidate for developing new drugs targeting neurodegenerative diseases. Research focuses on its interaction with neuroprotective pathways .
Materials Science
In addition to biological applications, this compound has potential uses in materials science:
- Fluorescent Probes : The benzoxazole moiety can be utilized in developing fluorescent probes for biological imaging. These probes can track cellular processes in real-time, enhancing our understanding of cellular dynamics .
- Polymeric Materials : Incorporating this compound into polymer matrices may yield materials with enhanced optical properties suitable for electronic applications .
Case Study 1: Anticancer Activity
A study investigated the efficacy of 2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting moderate antibacterial activity. Further exploration into its mechanism revealed disruption of bacterial cell membranes.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Pharmacology | Receptor Modulation | Acts as an antagonist at melatonin receptors |
| Materials Science | Fluorescent Probes | Useful for biological imaging |
| Materials Science | Polymeric Materials | Enhances optical properties |
Mechanism of Action
The mechanism of action of 2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Fluorophenyl-Benzoxazole-Triazole Hybrids (Compounds 9a–9e)
Compounds such as 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) and 9c (bromophenyl variant) share the benzoxazole-thiazole-triazole framework. Key differences include:
- Substituent Effects : The fluorophenyl group in 9b enhances polarity compared to bromophenyl in 9c, impacting solubility (logP: 9b = 3.2 vs. 9c = 3.8) .
- Biological Activity : Docking studies reveal that 9c exhibits stronger binding to α-glucosidase (binding energy: −9.2 kcal/mol) than 9b (−8.5 kcal/mol), attributed to bromine’s bulky electronegativity enhancing hydrophobic interactions .
Oxazosulfyl (Agricultural Fungicide)
Oxazosulfyl (2-[3-(ethylsulfonyl)-2-pyridinyl]-5-[(trifluoromethyl)sulfonyl]benzoxazole) differs in its sulfonyl and pyridinyl substituents. Key comparisons:
- Physicochemical Properties :
| Property | Target Compound | Oxazosulfyl |
|---|---|---|
| Hydrogen Bond Acceptors | 6 | 10 |
| Topological PSA | 45 Ų | 124 Ų |
The higher PSA of Oxazosulfyl correlates with improved water solubility but reduced membrane permeability .
Benzoxazole-Oxadiazole Hybrids
Compounds like 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole feature oxadiazole and sulfanyl linkers. Comparisons include:
- Synthesis : Prepared via nucleophilic substitution, contrasting with the target compound’s multi-step coupling .
- Bioactivity : These hybrids show broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), outperforming simpler benzoxazoles due to oxadiazole’s electron-withdrawing effects enhancing target binding .
Benzoxazole-Tetrazole Derivatives
Derivatives like 2-({3-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]propyl}sulfanyl)-1,3-benzoxazole (5c) incorporate tetrazole rings. Key distinctions:
- Mode of Action : 5c disrupts fungal cell walls via osmotic stress (sorbitol protection assay), whereas the target compound’s isoindole group may target intracellular enzymes .
- Antifungal Potency : 5c exhibits IC₅₀ = 12 µM against C. albicans, comparable to fluconazole, but with higher cytotoxicity (HeLa cell viability: 68% at 50 µM) .
Biological Activity
The compound 2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole is a member of the benzoxazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from commercially available precursors. The synthetic route typically includes:
- Formation of the Isoindole Structure : The initial step involves the construction of the 1,3-dihydro-2H-isoindole moiety through cyclization reactions.
- Fluorination : The introduction of the fluorine atom at the 2-position of the phenyl ring can be achieved using electrophilic fluorination methods.
- Benzoxazole Formation : Finally, the benzoxazole core is synthesized by condensation reactions involving o-aminophenols and carboxylic acids or their derivatives.
Anticancer Properties
Research indicates that benzoxazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines such as HeLa and MCF-7. The mechanism often involves the inhibition of specific molecular targets involved in cell proliferation and survival pathways .
Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.37 | Apoptosis induction via VEGFR inhibition |
| Compound B | MCF-7 | 0.73 | Cell cycle arrest at sub-G1 phase |
| Compound C | A549 | 0.95 | Inhibition of anti-apoptotic proteins |
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has also been investigated. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds typically range from 7.81 to 250 µg/mL .
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound X | Bacillus subtilis | 15 |
| Compound Y | Escherichia coli | 30 |
| Compound Z | Candida albicans | 100 |
Case Studies
A case study involving a series of benzoxazole derivatives demonstrated their selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing new anticancer agents with fewer side effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents on the benzoxazole ring significantly affect biological activity. Electron-donating groups tend to enhance anticancer activity, while electron-withdrawing groups may reduce it .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
